molecular formula C16H11ClFN3O2 B12572800 5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide CAS No. 634185-40-3

5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide

Cat. No.: B12572800
CAS No.: 634185-40-3
M. Wt: 331.73 g/mol
InChI Key: NUUNFKDXCBZMMW-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and imidazole groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a well-known pharmacophore, adds to its biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with a benzamide precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or other substituents.

    Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride
  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

Uniqueness

Compared to similar compounds, 5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring makes it a unique candidate for various applications in research and industry.

Properties

CAS No.

634185-40-3

Molecular Formula

C16H11ClFN3O2

Molecular Weight

331.73 g/mol

IUPAC Name

5-chloro-N-(5-fluoro-2-imidazol-1-ylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C16H11ClFN3O2/c17-10-1-4-15(22)12(7-10)16(23)20-13-8-11(18)2-3-14(13)21-6-5-19-9-21/h1-9,22H,(H,20,23)

InChI Key

NUUNFKDXCBZMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2)Cl)O)N3C=CN=C3

Origin of Product

United States

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